molecular formula C9H13NO2 B144535 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one CAS No. 126863-12-5

3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one

Cat. No. B144535
M. Wt: 167.2 g/mol
InChI Key: RDMSDUFKURBWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one, also known as DMHP, is a synthetic compound that belongs to the family of pyrrolidinones. It is a psychoactive substance that has been studied for its potential use in scientific research. DMHP is known to have a similar chemical structure to other psychoactive substances, such as phencyclidine (PCP) and ketamine.

Mechanism Of Action

3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one is believed to work by blocking the NMDA receptor, which leads to a decrease in the release of glutamate, an excitatory neurotransmitter. This blockage also leads to an increase in the release of dopamine and serotonin, which are involved in mood regulation. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a similar mechanism of action to other psychoactive substances, such as PCP and ketamine.

Biochemical And Physiological Effects

3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which suggests a stimulant effect. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to increase the release of dopamine and serotonin in the brain, which suggests a potential antidepressant effect. However, the exact biochemical and physiological effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one are not fully understood and require further study.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it has a similar chemical structure to other psychoactive substances, such as PCP and ketamine. This makes it a potential candidate for the study of neurological disorders. However, one limitation of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring substances in the brain.

Future Directions

There are several future directions for the study of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its effects on the dopamine and serotonin systems in the brain. Additionally, further research is needed to determine the long-term effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one on the brain and body.

Synthesis Methods

3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of 4-methyl-2-pentanone with hydroxylamine hydrochloride to form 4-methyl-2-pentanone oxime. The resulting oxime is then reacted with acetic anhydride to form 3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one.

Scientific Research Applications

3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in mood regulation. These properties make 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one a potential candidate for the study of neurological disorders such as depression and schizophrenia.

properties

CAS RN

126863-12-5

Product Name

3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one

InChI

InChI=1S/C9H13NO2/c1-6-5-10(4)8(12)9(6,3)7(2)11/h1,5H2,2-4H3

InChI Key

RDMSDUFKURBWMB-UHFFFAOYSA-N

SMILES

CC(=O)C1(C(=C)CN(C1=O)C)C

Canonical SMILES

CC(=O)C1(C(=C)CN(C1=O)C)C

synonyms

2-Pyrrolidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI)

Origin of Product

United States

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